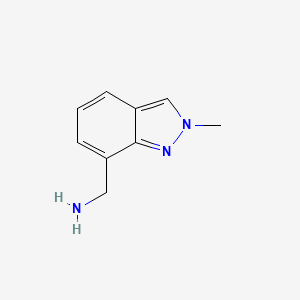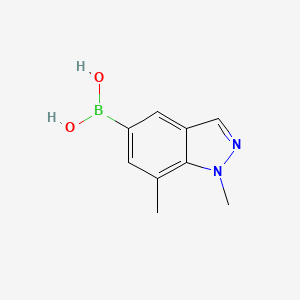![molecular formula C11H14ClNO B1386989 2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide CAS No. 1170803-77-6](/img/structure/B1386989.png)
2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Similar compounds such as acetochlor, a chloroacetanilide herbicide, have been found to inhibit the elongation of c18 and c16 fatty acids species to form very long-chain fatty acids (vlcfas) .
Mode of Action
It may share similarities with acetochlor, which inhibits elongase, a key enzyme in the process of fatty acid elongation . This inhibition disrupts the formation of VLCFAs, which are crucial for the normal function of cells .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound interferes with the fatty acid biosynthesis pathway, particularly the elongation step .
Result of Action
The inhibition of fatty acid elongation could potentially disrupt cellular functions, as vlcfas are involved in various biological processes, including membrane structure and function, signal transduction, and inflammation .
Action Environment
Similar compounds like acetochlor have been found to be more active in dry conditions than other chloroacetamide herbicides .
Analyse Biochimique
Biochemical Properties
2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in protein synthesis, potentially inhibiting their activity . This interaction can lead to changes in the levels of proteins within cells, affecting various cellular functions. Additionally, this compound may bind to specific receptors on cell membranes, influencing signal transduction pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to inhibit cell proliferation by interfering with cell cycle progression . This compound can also affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it may downregulate the expression of genes involved in cell growth and division, thereby reducing cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to this compound can lead to cumulative effects on cells, such as sustained inhibition of protein synthesis and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At very high doses, this compound can be toxic, causing adverse effects such as cell death and tissue damage.
Metabolic Pathways
This compound is involved in specific metabolic pathways within cells. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and the levels of various metabolites . For example, the compound may inhibit enzymes involved in amino acid metabolism, leading to changes in the concentrations of specific amino acids and their derivatives. These alterations can have downstream effects on cellular processes such as protein synthesis and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in certain compartments, such as the cytoplasm or nucleus, depending on its chemical properties. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis. Alternatively, it may be transported to the nucleus, where it can influence gene expression by interacting with transcription factors or other nuclear proteins.
Propriétés
IUPAC Name |
2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-9-2-4-10(5-3-9)6-7-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHUDSLTEWBDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[1-(4-tert-Butylbenzoyl)piperidin-3-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1386906.png)
![3-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1386907.png)
![4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1386910.png)
![5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1386912.png)



![tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1386918.png)

![1,9-Diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1386922.png)



